N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide is a complex fluorinated sulfonamide compound. Its empirical formula is with a molecular weight of approximately 571.25 g/mol. This compound is characterized by its unique structure that includes a long perfluorinated chain and a hydroxyethyl group.
This compound is primarily sourced from chemical suppliers like Sigma-Aldrich and SynQuest Labs. It falls under the category of sulfonamides, specifically fluorinated sulfonamides due to the presence of multiple fluorine atoms in its structure. It is often used in scientific research and applications involving surface chemistry and materials science.
The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide typically involves several steps:
Specific technical details regarding reaction conditions (temperature, solvents) are typically proprietary or found in specialized literature.
The molecular structure of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide can be represented as follows:
FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)[S](=O)(=O)N(CCO)CC
HUFHNYZNTFSKCT-UHFFFAOYSA-N
The structure features a long perfluorinated carbon chain that contributes to its hydrophobic properties and enhances its performance in various applications.
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or improving its functional properties.
The mechanism of action for N-ethyl-1,1,2,2,...heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide primarily involves its interaction with biological membranes or surfaces due to its amphiphilic nature:
Data on specific biological pathways or effects would require targeted studies.
The compound has been classified with several hazard statements indicating toxicity and environmental risks (e.g., H302 - Harmful if swallowed).
N-ethyl-1,1,...heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide finds applications in various fields:
This compound exemplifies the intersection of chemistry and practical applications across multiple scientific domains.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8